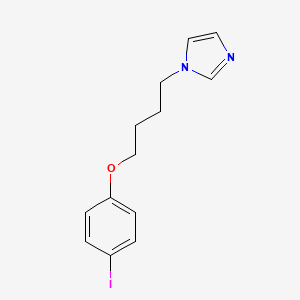

1-(4-(4-Iodophenoxy)butyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-[4-(4-iodophenoxy)butyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IN2O/c14-12-3-5-13(6-4-12)17-10-2-1-8-16-9-7-15-11-16/h3-7,9,11H,1-2,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXWUOZHYJJJSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCN2C=CN=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Features and Chemical Reactivity of 1 4 4 Iodophenoxy Butyl 1h Imidazole

Research Rationale and Academic Research Landscape for Halogenated Imidazole Derivatives

The academic pursuit of halogenated imidazole derivatives is driven by their demonstrated and potential therapeutic applications across various fields of medicine. researchgate.net The imidazole ring itself is a privileged structure, known for conferring a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. nih.govekb.egmdpi.com The addition of halogen atoms to this versatile scaffold often leads to compounds with enhanced potency and novel mechanisms of action.

Research into halogenated imidazoles has shown that these modifications can significantly impact a compound's biological profile. For instance, halogenated imidazole derivatives have been investigated as potent inhibitors of key enzymes involved in disease progression. Studies have revealed that compounds like 4,5,6,7-tetrabromo-benzimidazole can act as inhibitors of protein kinase CK2, an enzyme implicated in cancer cell growth and proliferation. nih.gov This line of research highlights a key rationale: the targeted inhibition of pathogenic cellular processes by leveraging the unique properties of halogenated imidazoles. nih.gov

In the realm of oncology, the imidazole framework is a component of several established anticancer drugs. mdpi.com The introduction of halogens can enhance the anticancer potential. For example, an iodine-substituted dimethoxyphenyl imidazole gold (I) compound has demonstrated significantly higher cytotoxicity against hepatocellular carcinoma cells compared to the conventional chemotherapy agent cisplatin. nih.gov This underscores the research interest in developing novel, more effective, and selective anticancer agents based on halogenated imidazole structures.

Furthermore, the antimicrobial properties of imidazole derivatives are well-documented. nih.govekb.eg Halogenation can amplify this activity. The rationale is to develop new agents that can overcome the growing challenge of antimicrobial resistance by interfering with essential microbial processes such as DNA replication or cell wall synthesis. nih.gov The presence of halogens can improve the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

The academic landscape is characterized by extensive synthetic efforts to create diverse libraries of halogenated imidazole derivatives for biological screening. researchgate.netresearchgate.net Researchers employ various synthetic methodologies to introduce halogens at specific positions on the imidazole ring or its substituents, allowing for systematic structure-activity relationship (SAR) studies. researchgate.net These studies are crucial for understanding how the type and position of the halogen atom influence the compound's biological effects, paving the way for the rational design of more potent and selective therapeutic candidates.

Interactive Data Tables

Below are tables summarizing the core properties of the imidazole ring and examples of biologically active halogenated imidazole derivatives.

Table 1: Physicochemical Properties of the Imidazole Core

| Property | Value | Reference |

| Chemical Formula | C₃H₄N₂ | wikipedia.org |

| Molar Mass | 68.077 g/mol | wikipedia.org |

| Appearance | White or pale yellow solid | wikipedia.org |

| Melting Point | 89 to 91 °C | wikipedia.org |

| Boiling Point | 256 °C | wikipedia.org |

| Acidity (pKa of conjugate acid) | ~7.0 | nih.gov |

| Dipole Moment | 3.61 D | wikipedia.org |

Table 2: Examples of Research on Halogenated Imidazole Derivatives

| Compound Name | Halogen | Research Area | Key Finding | Reference |

| 4,5,6,7-tetrabromo-benzimidazole (TBBz) | Bromine | Anticancer | Potent inhibitor of protein kinase CK2; blocks RNA Polymerase II elongation. | nih.gov |

| 2-Dimethyloamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | Bromine | Anticancer | Inhibitor of protein kinase CK2; arrests RNA Polymerase II elongation. | nih.gov |

| Iodine-substituted dimethoxyphenyl imidazole gold (I) compound | Iodine | Anticancer | Highly cytotoxic against hepatocellular carcinoma (HCC) cells, more so than cisplatin. | nih.gov |

| 5-(nitro/bromo)-styryl-2-benzimidazole derivatives | Bromine | Antimicrobial | Showed antibacterial and antifungal activity against various strains. | ekb.eg |

Strategic Approaches to the Core Synthesis of 1-(4-(4-Iodophenoxy)butyl)-1H-Imidazole

The synthesis of 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole is a multi-step process that can be approached through a convergent or linear strategy. A common retrosynthetic analysis breaks the molecule down into three key fragments: the imidazole ring, the butyl ether linkage, and the 4-iodophenyl moiety. The assembly of these components requires careful selection of reactions to ensure high yields and correct regiochemistry.

Imidazole Ring Formation and Functionalization Techniques

The imidazole ring is a stable, five-membered aromatic heterocycle that can be synthesized through various methods. baranlab.org For a 1-substituted imidazole like the target compound, the synthesis typically involves either constructing the ring with the N-substituent already in place or, more commonly, preparing the parent imidazole and subsequently functionalizing the nitrogen atom.

Classic methods for imidazole ring synthesis include:

Debus-Radziszewski Synthesis: This one-pot multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. ajrconline.org It is a versatile method for producing a variety of substituted imidazoles. ajrconline.org

Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an imine in a cycloaddition reaction. organic-chemistry.orgmdpi.com The flexibility of this method allows for the synthesis of 1,4,5-trisubstituted imidazoles by choosing appropriate aldehyde and amine precursors for the imine formation. organic-chemistry.org

Catalytic Methods: Modern approaches often employ metal catalysts, such as copper or rhodium, to facilitate the cyclization and formation of the imidazole core under milder conditions. nih.govorganic-chemistry.org For instance, rhodium(II)-catalyzed reactions of 1-sulfonyl triazoles with nitriles can yield imidazoles efficiently. organic-chemistry.org

Once the imidazole ring is formed, the introduction of the butylphenoxy chain at the N-1 position is typically achieved via N-alkylation. This is a nucleophilic substitution reaction where the imidazole anion, generated by a base such as sodium hydride (NaH) or potassium carbonate (K2CO3), attacks an alkyl halide. researchgate.net

Table 1: Selected Imidazole Ring Synthesis Methods

| Synthesis Method | Key Reagents | Description | Reference(s) |

|---|---|---|---|

| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | A multicomponent condensation reaction forming substituted imidazoles. | ajrconline.org |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Imine | Cycloaddition of TosMIC to an imine, followed by elimination to form the imidazole ring. | organic-chemistry.orgmdpi.com |

| Catalytic Cycloaddition | 1-Sulfonyl triazoles, Nitriles, Rh(II) catalyst | Rhodium-catalyzed reaction to form substituted imidazoles. | organic-chemistry.org |

| N-Alkylation | Imidazole, Base (e.g., NaH), Alkyl Halide | Functionalization of a pre-formed imidazole ring at the nitrogen position. | researchgate.net |

Ether Linkage Formation and Optimization

The ether bond connecting the phenoxy group to the butyl chain is a critical linkage in the target molecule. The most common and robust method for its formation is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com

In the context of synthesizing 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole, the strategy involves reacting the phenoxide of 4-iodophenol (B32979) with a butyl derivative bearing a leaving group, such as 1,4-dibromobutane (B41627) or 1-bromo-4-chlorobutane. The reaction is typically performed in the presence of a base like potassium carbonate (K2CO3) and a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) to enhance the reaction rate and yield. researchgate.net

Optimization of this step may involve:

Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used to dissolve the reactants and facilitate the SN2 mechanism. researchgate.netorganic-chemistry.org

Temperature Control: Heating the reaction mixture, for example to 60-75°C, is common to ensure a reasonable reaction rate. researchgate.net

Choice of Leaving Group: The use of a more reactive leaving group (I > Br > Cl) on the butyl chain can accelerate the reaction, but must be balanced against the desired subsequent reaction with imidazole. Using a dihalide with differential reactivity (e.g., 1-bromo-4-chlorobutane) allows for selective reaction first at the more reactive site with the phenoxide, leaving the less reactive halide for the subsequent N-alkylation of imidazole.

Alternative modern methods for ether bond formation include the use of reagents like PhenoFluor, which can couple phenols and alcohols under mild conditions, offering a different reactivity profile that may be advantageous for sensitive substrates. nih.gov

Introduction of the Iodophenyl Moiety and Regioselectivity

The 4-iodophenyl group can be incorporated into the molecule either by starting with a pre-functionalized raw material (4-iodophenol) or by introducing the iodine atom at a later stage of the synthesis.

Starting with 4-Iodophenol: This is the most direct approach. 4-Iodophenol is commercially available and can be used directly in the Williamson ether synthesis as described in section 2.1.2. This ensures perfect regioselectivity (iodine at the para position).

Late-Stage Iodination: Alternatively, the phenoxybutylimidazole core could be synthesized first, followed by iodination of the terminal phenyl ring. This requires a regioselective iodination method. Electrophilic aromatic substitution is the key mechanism. Common methods include:

Molecular Iodine with an Oxidizing Agent: Using molecular iodine (I2) in the presence of an oxidant like a urea-hydrogen peroxide adduct (UHP) or nitric acid can effectively iodinate activated aromatic rings. organic-chemistry.org

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine. The reaction can be catalyzed by acids or silver salts to enhance reactivity, especially for less activated rings. organic-chemistry.org

Halogen Exchange: If a bromo- or chloro-analog is synthesized, the halogen can be exchanged for iodine, sometimes using radioiodine for labeling studies, often catalyzed by copper(II) salts. nih.gov

Synthesis of Structurally Related Analogs for Comprehensive Research

To explore structure-activity relationships (SAR), medicinal chemists synthesize a variety of analogs where different parts of the lead molecule are systematically modified. nih.govnih.gov For 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole, key areas for modification are the imidazole ring and the phenoxy moiety.

Modification of the Imidazole Ring (e.g., Substitutions, Bioisosteric Replacements)

The imidazole ring's electronic properties and hydrogen bonding capabilities can be fine-tuned by adding substituents at the C-2, C-4, or C-5 positions. nih.govnih.gov

Substitution: Introducing alkyl, aryl, or functional groups onto the imidazole ring can be achieved by starting with appropriately substituted precursors in the ring formation step. organic-chemistry.org For example, using a substituted 1,2-dicarbonyl compound in a Radziszewski-type synthesis would yield a 4,5-disubstituted imidazole. organic-chemistry.org One-pot, four-component syntheses allow for the creation of 1,2,4-trisubstituted imidazoles by reacting a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate. organic-chemistry.org

Bioisosteric Replacements: The imidazole ring itself can be replaced by other five- or six-membered heterocycles that mimic its size, shape, and electronic properties. Potential bioisosteres include triazole, pyrazole, or even fused ring systems like benzimidazole (B57391). researchgate.net The synthesis of these analogs would follow established procedures for those specific heterocyclic systems, followed by attachment of the 4-(4-iodophenoxy)butyl side chain via N-alkylation.

These modifications allow researchers to probe the importance of the imidazole ring's size, basicity, and hydrogen-bonding capacity for its biological target interactions. nih.gov

Variations in the Phenoxy Moiety (e.g., Halogenation Patterns, Aromatic Substituents)

The terminal phenoxy group is a crucial part of many pharmacologically active compounds, and its substitution pattern can significantly impact activity. nih.govnih.gov

Halogenation Patterns: The iodine atom can be moved to the ortho or meta positions, or replaced with other halogens (F, Cl, Br) to study the effect of halogen bonding, size, and electronegativity. nih.gov Synthesizing these analogs would simply involve starting the Williamson ether synthesis with the corresponding ortho- or meta-iodophenol, or with a different halophenol (e.g., 4-bromophenol, 4-chlorophenol).

Table 2: Examples of Synthetic Analogs and Corresponding Starting Materials

| Analog Type | Modification | Key Starting Material for Synthesis | Reference(s) for Rationale |

|---|---|---|---|

| Imidazole Modification | 2-Methylimidazole analog | 2-Methylimidazole | organic-chemistry.orgnih.gov |

| 4,5-Diphenylimidazole analog | Benzil (1,2-diphenylethane-1,2-dione) | nih.gov | |

| Benzimidazole analog | Benzimidazole | researchgate.net | |

| Phenoxy Modification | 3-Iodophenoxy analog | 3-Iodophenol | nih.govnih.gov |

| 4-Bromophenoxy analog | 4-Bromophenol | nih.govnih.gov | |

| 4-Methoxyphenoxy analog | 4-Methoxyphenol | nih.govnih.gov | |

| 4-Nitrophenoxy analog | 4-Nitrophenol | nih.govnih.gov |

Elucidation of Linker Length and Flexibility Impact

Structure-activity relationship (SAR) studies for this class of compounds systematically explore the impact of modifying this linker. jopir.in The primary goals are to determine the optimal distance between the interacting groups and to understand the tolerance for rigidity or flexibility in the linker region. nih.govacs.org An inflexible or strained linker can introduce an energetic penalty that reduces binding affinity, even if the terminal fragments are positioned correctly. nih.gov Conversely, an overly flexible linker can increase the entropic cost of binding, as the molecule loses more conformational freedom upon binding to its target. nih.gov

A pertinent study in a closely related series of (phenoxyalkyl)imidazoles investigated the difference between phenoxyethyl (two-carbon linker) and phenoxypropyl (three-carbon linker) analogs for their histamine (B1213489) H3-receptor antagonist activity. nih.gov The results demonstrated that modifying the linker length directly translated to significant changes in both in vitro binding affinity (Ki) and in vivo potency, with the propyl-linked compounds showing promise as developmental candidates. nih.gov This highlights that even a single methylene (B1212753) unit difference in the linker can profoundly alter the biological activity profile.

Further research into ether-linked heterocyclic compounds has shown that introducing elements of rigidity, such as a double (propenyloxy) or triple (propynyloxy) bond, can also dramatically affect potency. acs.org The ideal linker length and flexibility are therefore a fine balance, and studies often find an optimal chain length for maximum efficacy. For instance, in other complex systems, a specific 16-atom chain length was found to be ideal, with shorter or longer linkers resulting in a significant drop in activity. rsc.orgresearchgate.net The hydrophobic character of the alkyl chain also contributes to binding, with studies on imidazolium-based compounds showing that longer alkyl chains can lead to stronger interactions with proteins due to increased hydrophobic forces. nih.gov Therefore, the butyl linker in 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole represents a specific choice that would be systematically compared against shorter (propyl, ethyl) and longer (pentyl) analogs, as well as more rigid variants, to establish a comprehensive SAR profile.

Methodologies for Structural Elucidation and Purity Assessment in Academic Synthesis

Following the synthesis of 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole, rigorous analysis is required to confirm its molecular structure and assess its purity. This is typically a multi-step process employing various spectroscopic and chromatographic techniques. nih.gov

Structural Elucidation

The primary methods for unambiguous structure determination in an academic research setting are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for providing detailed information about the molecular framework, including the connectivity and chemical environment of atoms. jopir.innih.gov

¹H NMR: This technique identifies the number of different types of protons, their relative numbers, and their proximity to one another. For 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole, the spectrum would be expected to show distinct signals for the protons on the imidazole ring, the four methylene groups of the butyl linker, and the aromatic protons on the iodophenoxy ring. jopir.in The integration of these signals confirms the proton count in each environment, while the splitting patterns (e.g., triplets for adjacent CH₂ groups) help establish the connectivity of the butyl chain.

¹³C NMR: This provides a count of the unique carbon atoms in the molecule. nih.gov Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Techniques: For complex structures, two-dimensional NMR experiments are invaluable. acs.orgresearchgate.net Experiments like COSY (Correlation Spectroscopy) confirm proton-proton couplings (e.g., between adjacent methylenes in the linker), while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the phenoxy group to the butyl linker and the linker to the imidazole nitrogen. nih.govresearchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula. nih.gov High-Resolution Mass Spectrometry (HRMS) is often used to determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. nih.gov The isotopic pattern observed for the molecular ion peak would also be characteristic, showing the presence of one iodine atom.

Hypothetical Spectroscopic Data for Structural Confirmation

| Technique | Expected Observation | Inference |

|---|---|---|

| ¹H NMR | Signals for imidazole, aromatic, and aliphatic (butyl) protons with appropriate splitting and integration. | Confirms presence of all key structural fragments and their connectivity. |

| ¹³C NMR | Distinct signals for each unique carbon in the imidazole, phenoxy, and butyl portions. | Confirms the carbon skeleton of the molecule. |

| HRMS (ESI) | [M+H]⁺ ion peak corresponding to the exact mass of C₁₃H₁₆IN₂O⁺. | Confirms molecular formula and molecular weight. |

| 2D NMR (HMBC) | Correlation between imidazole N-H or C-H protons and the first CH₂ of the butyl linker. Correlation between phenoxy aromatic protons/carbons and the oxygen-linked CH₂ of the butyl linker. | Unambiguously establishes the connection points of the linker to the two aromatic rings. |

Purity Assessment

Once the structure is confirmed, the purity of the synthesized compound must be established. The most common and reliable method for this in a research context is High-Performance Liquid Chromatography (HPLC). nih.gov

High-Performance Liquid Chromatography (HPLC): This technique separates the target compound from any unreacted starting materials, byproducts, or other impurities. A typical setup involves:

Column: A reversed-phase column, such as a C8 or C18 column, is commonly used for molecules of this polarity. nih.gov

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile is employed to elute the compounds. nih.gov

Detector: A UV detector is set to a wavelength where the imidazole or phenoxy chromophore absorbs strongly (e.g., 280-300 nm) to monitor the eluting compounds. nih.gov

Quantification: The purity is determined by the relative area of the peak corresponding to the desired product compared to the total area of all peaks in the chromatogram. A pure sample should ideally show a single, sharp peak. The method is validated for parameters like linearity, precision, and accuracy. The limit of detection (LOD) and limit of quantitation (LOQ) establish the sensitivity of the method. nih.gov

Typical HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.025 M KH₂PO₄ buffer (pH adjusted) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at ~290 nm |

| Purity Criteria | >95% by peak area |

Elemental analysis is another classical method used to support purity assessment by confirming that the empirical formula (percentage of C, H, N) of the bulk sample matches the theoretical values.

Based on a comprehensive search of available scientific literature, there is currently no specific published research data on the biological activities of the chemical compound 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole corresponding to the detailed outline provided.

Extensive searches were conducted to find in vitro and preclinical studies investigating the antifungal, antibacterial, antiparasitic, and antineoplastic activities of this specific compound. These searches did not yield any papers, articles, or datasets detailing its effects on pathogenic fungi, bacterial strains, parasites, or cancer cell lines.

Therefore, it is not possible to generate a scientifically accurate article with the requested detailed research findings and data tables for the following sections:

Investigation of Biological Activities in Preclinical and in Vitro Models for 1 4 4 Iodophenoxy Butyl 1h Imidazole

Evaluation of Antineoplastic Biological Activity in Cancer Cell Lines

Induction of Apoptosis in Cancer Cell Systems

While the broader class of imidazole-containing compounds has been extensively studied for various biological activities, providing information on related but distinct molecules would not adhere to the strict instruction of focusing solely on "1-(4-(4-Iodophenoxy)butyl)-1H-imidazole". To maintain scientific accuracy, no data can be presented.

Exploration of Anti-inflammatory Biological Activity in Relevant Assays

No studies detailing the anti-inflammatory properties of 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole in relevant assays were identified. While the broader class of imidazole (B134444) derivatives has been a subject of interest in the development of anti-inflammatory agents, research specifically characterizing the effects of this particular compound on inflammatory pathways, enzyme activities (such as cyclooxygenases), or cellular models of inflammation is not available in the public domain.

Other Investigated Biological Activities (e.g., Antiviral, Antidiabetic, Antitubercular)

There is a lack of published research investigating the antiviral, antidiabetic, or antitubercular potential of 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole. Database searches yielded no reports of this compound being screened against any viral pathogens, evaluated for its effects on key targets in diabetic pathways (such as α-glucosidase or α-amylase), or tested for efficacy against Mycobacterium tuberculosis or related strains.

Mechanistic Insights and Molecular Target Elucidation for 1 4 4 Iodophenoxy Butyl 1h Imidazole

Identification of Molecular Targets and Binding Interactions

The imidazole (B134444) scaffold is a common feature in many biologically active molecules, and its derivatives have been shown to interact with a variety of molecular targets. These interactions are often driven by the ability of the imidazole ring to participate in hydrogen bonding, coordination with metal ions, and various other non-covalent interactions. doi.org

Enzyme Inhibition Profiles

Imidazole-containing compounds are well-known for their ability to inhibit a range of enzymes, primarily through the coordination of the imidazole nitrogen to a metal cofactor in the enzyme's active site or through other binding interactions.

Cytochrome P450 Enzymes:

A significant body of research has focused on the inhibitory effects of imidazole derivatives on cytochrome P450 (CYP450) enzymes. doi.orgnih.govbiomolther.orgnih.govresearchgate.net These enzymes are crucial for the metabolism of a vast array of xenobiotics and endogenous compounds. The inhibitory activity of imidazoles against CYP450s is a key factor in potential drug-drug interactions. For instance, several antifungal agents containing an imidazole moiety have demonstrated nonselective inhibition of various P450 isozymes. nih.gov Ketoconazole, for example, shows selectivity for CYP3A4 but also inhibits CYP2C9. nih.gov Other imidazole derivatives have shown high-affinity inhibition for CYP1A2, CYP2B6, CYP2C19, CYP2C9, CYP2D6, and CYP2E1. nih.gov The mechanism often involves the imidazole nitrogen binding to the heme iron of the cytochrome, which can be either reversible (competitive) or irreversible (mechanism-based).

Kinases:

Kinases are another major class of enzymes targeted by imidazole-containing compounds, particularly in the context of anticancer drug discovery. nih.govnih.govmdpi.comnih.govdoaj.org Many kinase inhibitors feature the imidazole scaffold, which can interact with key residues in the ATP-binding pocket of the kinase. For example, derivatives of 1H-benzo[d]imidazole have been identified as multi-kinase inhibitors, showing activity against enzymes like EGFR, HER2, and CDK2. nih.gov In some cases, these compounds have demonstrated potent cytotoxic effects against cancer cell lines with IC50 values in the micromolar range. nih.gov The mechanism of action can involve the induction of cell cycle arrest and apoptosis. nih.gov

Amidotransferases and Other Enzymes:

While less documented for the specific compound , the imidazole ring is a versatile pharmacophore. For instance, imidazole itself can act as a partial competitive inhibitor of enzymes like β-glucosidase. researchgate.net

Interactive Data Table: Enzyme Inhibition by Structurally Related Imidazole Compounds

| Compound Class | Target Enzyme | Inhibition Type/Potency (IC50/Ki) | Source |

| Antifungal Imidazoles | CYP3A4 | Ki (Clotrimazole): 0.02 µM | nih.gov |

| Antifungal Imidazoles | CYP2C9 | Ki (Sulconazole): 0.01 µM | nih.gov |

| Antifungal Imidazoles | CYP2C19 | Ki (Sulconazole): 0.008 µM | nih.gov |

| Antifungal Imidazoles | CYP1A2 | Ki (Sulconazole): 0.4 µM | nih.gov |

| Benzimidazole (B57391) Derivatives | EGFR, HER2, CDK2 | IC50: 7.82 to 21.48 µM | nih.gov |

| Imidazole Carboxamides | TAK1 | IC50 (Staurosporine control): 39 nM | nih.gov |

| Phenylacetamide-1H-imidazol-5-one | HCT116 cells | IC50: 294 nM | nih.gov |

| Phenylacetamide-1H-imidazol-5-one | HL60 cells | IC50: 362 nM | nih.gov |

Note: The data in this table is for structurally related imidazole compounds and not for 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole itself.

Receptor Binding and Modulation

The structural characteristics of 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole suggest potential interactions with various receptors.

Adrenergic Receptors:

Certain imidazole derivatives are known to interact with adrenergic receptors. For example, 4-[1-(1-naphthyl)ethyl]-1H-imidazole is a potent and selective α2-adrenoceptor agonist. nih.gov Structure-activity relationship studies on related compounds have shown that modifications to the molecule can significantly impact binding affinity and functional activity at both α1- and α2-adrenoceptors. nih.gov The chirality of the molecule can also play a crucial role in its receptor interaction and selectivity. nih.gov

Toll-like Receptors (TLRs):

Toll-like receptors are key components of the innate immune system, and their modulation by small molecules is an active area of research. frontiersin.orgresearchgate.netunimib.it TLR4, in particular, is a target for various compounds. frontiersin.orgresearchgate.netunimib.it While direct evidence for 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole is lacking, the imidazole scaffold is present in molecules that can modulate TLR activity. nih.gov TLR4 activation initiates signaling cascades through adaptor proteins like MyD88 and TRIF, leading to inflammatory responses. frontiersin.orgresearchgate.net The modulation of these pathways by small molecules can have significant therapeutic implications. frontiersin.orgunimib.it

Imidazoline (B1206853) Receptors:

It is also plausible that this compound could interact with imidazoline receptors (I1, I2, I3), which are distinct from adrenergic receptors. nih.govwikipedia.org These receptors are involved in various physiological processes, including the regulation of blood pressure (I1) and insulin (B600854) secretion (I3). nih.govwikipedia.org

Cellular and Subcellular Localization Studies

To date, there are no specific studies detailing the cellular and subcellular localization of 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole. However, based on its lipophilic nature, suggested by the iodophenoxy and butyl groups, it is likely to passively diffuse across cell membranes. Its ultimate subcellular destination would depend on its specific molecular targets. For instance, if it targets mitochondrial enzymes, it would be expected to accumulate in mitochondria. If its targets are nuclear proteins or DNA, it would localize to the nucleus.

Elucidation of Signaling Pathway Modulation

Given the potential for this compound to interact with kinases and receptors like TLRs, it could modulate a variety of signaling pathways.

Kinase-Mediated Pathways: If 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole inhibits specific kinases, it could disrupt downstream signaling cascades that are critical for cell growth, proliferation, and survival. For example, inhibition of kinases in the MAP kinase pathway (e.g., ERK) or the PI3K/Akt pathway could be a potential mechanism of action. nih.gov

TLR Signaling: Modulation of TLR4 could lead to the activation or inhibition of the MyD88-dependent and/or TRIF-dependent pathways. frontiersin.orgresearchgate.net This would, in turn, affect the production of inflammatory cytokines and interferons. frontiersin.orgresearchgate.net

Adrenergic Signaling: Interaction with adrenergic receptors would modulate signaling pathways regulated by G-proteins, affecting downstream effectors like adenylyl cyclase and phospholipase C.

Mechanisms of Action in Specific Biological Contexts

The potential mechanisms of action for 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole are likely context-dependent, based on the activities of related compounds.

In Cancer: The anticancer activity of related imidazole compounds often stems from the inhibition of protein kinases, leading to the induction of apoptosis and cell cycle arrest. nih.govnih.gov Interference with microtubule dynamics is another potential anticancer mechanism. nih.gov

In Inflammation: Modulation of TLR4 signaling by imidazole-containing molecules suggests a potential role in inflammatory processes. frontiersin.orgunimib.it Depending on whether the compound acts as an agonist or antagonist, it could either promote or suppress inflammatory responses.

As an Enzyme Inhibitor: The inhibition of cytochrome P450 enzymes is a well-established property of many imidazole derivatives, which has significant implications for drug metabolism and the potential for drug-drug interactions. nih.govbiomolther.orgnih.gov

Structure Activity Relationship Sar and Advanced Computational Studies for 1 4 4 Iodophenoxy Butyl 1h Imidazole Analogs

Comprehensive Structure-Activity Relationship (SAR) Analysis

The imidazole (B134444) ring is a common scaffold in many biologically active compounds due to its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and metal coordination. researchgate.netchemijournal.com In many classes of imidazole-based therapeutic agents, such as antifungal drugs, the unsubstituted 1H-imidazole moiety is critical for activity. jst.go.jpnih.govnih.gov

Research on various series of imidazole derivatives has shown that substitutions on the imidazole ring can have a profound, and often detrimental, effect on biological potency. For instance, in one study of antifungal agents, replacing the core imidazole with either 4-methyl-1H-imidazole or 4,5-dichloro-1H-imidazole resulted in a significant loss of antifungal activity. nih.gov Similarly, in a series of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, methylation at the C(2) position dramatically reduced the inhibitory activity against the 15-lipoxygenase enzyme. researchgate.net

These findings suggest that the electronic distribution and steric profile of the unsubstituted imidazole ring in compounds like 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole are likely optimized for target engagement. Substituents can alter the ring's π-electron density, pKa, and hydrogen-bonding capacity, thereby disrupting crucial interactions within a receptor's binding site. researchgate.net

Table 1: General Impact of Imidazole Ring Substitution on Biological Activity in Analogous Series

| Substitution Position | Substituent Type | Observed Effect on Potency | Reference |

|---|---|---|---|

| C2 | Methylation of Thione | Dramatic Decrease | researchgate.net |

| C4 | Methyl | Abolished Activity | nih.gov |

The 4-iodophenoxy moiety is a key structural feature that significantly influences the pharmacological profile of the parent compound. Its role can be understood by considering the contributions of both the phenoxy group and the iodine substituent.

The phenoxy group itself is often more effective than a simple phenyl group in establishing productive binding interactions, such as π-π stacking and π-cation interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a receptor pocket. tubitak.gov.tr This interaction helps to properly orient the ligand within the binding site.

The iodine atom at the para-position is particularly significant. Halogen atoms are frequently used in drug design to enhance pharmacokinetic properties like membrane permeability and metabolic stability. nih.gov More importantly, heavier halogens like bromine and especially iodine can act as potent halogen bond (XB) donors. nih.govnih.gov A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on the halogen atom (the σ-hole) and a Lewis base (e.g., a backbone carbonyl oxygen or the side chain of Serine, Threonine, Aspartate, or Glutamate) in the receptor. nih.govnamiki-s.co.jp The strength of this interaction increases down the group (Cl < Br < I), making iodine a particularly effective XB donor. nih.gov This specific and strong interaction can significantly enhance binding affinity and selectivity for the target receptor. researchgate.netdntb.gov.ua The substitution of a halogen for a hydrogen atom can improve biological activity by several orders of magnitude in some systems. namiki-s.co.jp

While extensive SAR studies comparing different linker lengths for the precise 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole scaffold are not widely published, principles from related systems are informative. Studies on other receptor ligands, including G protein-coupled receptor (GPCR) modulators, have shown that even slight modifications to linker length can alter affinity and efficacy. d-nb.infonih.gov For instance, in a series of benzimidazole (B57391) derivatives, varying the length of an alkyl chain was a key part of the design strategy to optimize interactions. acs.orgnih.gov

A linker that is too short may prevent the terminal groups from reaching their interaction points, while a linker that is too long could introduce an entropic penalty upon binding or adopt unproductive conformations. The four-carbon butyl linker in 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole appears to provide an ideal balance of length and flexibility, allowing the molecule to adopt the low-energy conformation required for high-affinity receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of novel compounds and for gaining deeper insight into the physicochemical properties that drive potency.

The development of a robust QSAR model is a systematic process that has been successfully applied to numerous series of imidazole derivatives. nih.govnih.gov The typical workflow involves several key steps:

Data Set Preparation : A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. This set is then typically divided into a larger "training set" for building the model and a smaller "test set" for external validation. jmchemsci.com

Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. nih.gov

Model Generation : Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a selection of the most relevant descriptors (independent variables) with the biological activity (dependent variable). tubitak.gov.trnih.gov

Validation : The generated model's statistical significance and predictive power are rigorously assessed. Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validation coefficient (q²). nih.goviajps.com A high q² value (e.g., >0.6) indicates a robust model. External validation involves using the model to predict the activity of the compounds in the test set, which were not used to build the model. nih.govresearchgate.net The predictive accuracy is assessed by the predictive r² (r²_pred). A reliable QSAR model must demonstrate strong performance in both internal and external validation to be considered predictive. nih.govnih.gov

QSAR studies on various classes of imidazole-based bioactive compounds have identified several types of molecular descriptors that are consistently important for predicting activity. These descriptors provide quantitative insight into the SAR and highlight the properties crucial for biological function.

The classical QSAR paradigm considers three main types of properties: hydrophobic, electronic, and steric. nih.govgoogle.com

Hydrophobic Descriptors : These quantify the lipophilicity of a molecule, often represented by logP (the logarithm of the octanol-water partition coefficient). They are crucial for membrane transport and for hydrophobic interactions within the receptor pocket. nih.gov For 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole analogs, the large, nonpolar iodophenoxy group would contribute significantly to hydrophobicity.

Electronic Descriptors : These describe the electronic properties of a molecule, such as the distribution of charges, dipole moment, and the energy of frontier molecular orbitals (HOMO and LUMO). iajps.comnih.gov They are critical for electrostatic and polar interactions, including the hydrogen bonding capability of the imidazole ring and the halogen bonding potential of the iodine atom. nih.govnih.gov

Steric and Topological Descriptors : These relate to the size, shape, and connectivity of the molecule (e.g., molecular weight, van der Waals volume, and various topological indices). tubitak.gov.trrjptonline.org They define the steric complementarity between the ligand and the receptor binding site.

QSAR studies on antifungal imidazole derivatives have specifically identified atomic van der Waals volumes and Sanderson electronegativities as significant descriptors. tubitak.gov.tr Another study on 5-oxo-imidazoline derivatives found that a combination of 3D-MoRSE descriptors (related to 3D structure), RDF descriptors (radial distribution functions), and atom-type counts were predictive of activity. jmchemsci.com

Table 2: Key Molecular Descriptors Identified in QSAR Studies of Imidazole Analogs

| Descriptor Class | Specific Descriptor Example | Physicochemical Property Represented | Reference |

|---|---|---|---|

| Hydrophobic | logP | Lipophilicity, membrane permeability | nih.govgoogle.com |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity | iajps.comnih.gov |

| Electronic | Dipole Moment | Molecular polarity and charge distribution | iajps.com |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability | google.com |

| Steric/Topological | van der Waals Volume | Molecular size and shape | tubitak.gov.tr |

| Quantum-Chemical | Max coulombic interaction energy | Stability of specific bonds and intramolecular interactions | nih.gov |

These descriptors collectively suggest that the biological activity of 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole analogs is governed by a precise balance of hydrophobicity, specific electronic interactions (hydrogen and halogen bonds), and a well-defined three-dimensional shape that allows for a snug fit into the target receptor.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation serve as a computational microscope, offering atomic-level insights into how a molecule like 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole and its analogs might interact with biological targets. These techniques are fundamental to rational drug design, enabling the prediction of molecular behavior and properties before undertaking expensive and time-consuming experimental synthesis and testing. researchgate.netjopir.in

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as an imidazole derivative, to the active site of a target protein. nih.gov This information is critical for identifying potential drug candidates and understanding their mechanism of action. researchgate.net

In studies on various imidazole analogs, molecular docking has been successfully employed to identify key binding interactions and predict inhibitory potential against a range of biological targets. For instance, docking studies on newly synthesized imidazole derivatives against the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P] have shown good binding affinity within the active pocket, suggesting their potential as inhibitors. researchgate.net Similarly, computational screening of imidazole derivatives against sirtuin isoforms, which are implicated in cancer, has been used to identify potential inhibitors. nih.govnih.gov In another study, imidazole quinoline (B57606) derivatives were docked against gingipain R from Porphyromonas gingivalis, revealing better affinity and interactions compared to standard drugs. nih.gov

The binding interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking with key amino acid residues in the target's active site. For example, in a study of 4-nitroimidazole (B12731) derivatives, docking revealed interactions with residues like Phe114 in the active site of target proteins. researchgate.net

Table 1: Examples of Molecular Docking Studies on Imidazole Analogs

| Imidazole Analog | Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 4-nitroimidazole derivative (5f) | Breast Cancer Target (unspecified) | -7.68 | Not specified | researchgate.net |

| 4-nitroimidazole derivative (5d) | Prostate Cancer Target (unspecified) | -7.17 | Phe114 | researchgate.net |

| Imidazolo-Triazole hydroxamic acid (F4) | HDAC2 | -8.7 | HIS 146, PHE 155, PHE 210, LEU 276 | ajchem-a.com |

| Imidazole quinoline derivative | Gingipain R | -7.7 to -9.2 | Not specified | nih.gov |

| Bisimidazole C2 | SARS-CoV-2 Mpro | -8.5 | HIS41, CYS145 | nih.gov |

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique is used to assess the stability of a ligand-protein complex predicted by molecular docking and to gain a deeper understanding of the dynamics of their interaction. nih.gov

For various imidazole analogs, MD simulations have been crucial in validating docking results and analyzing complex stability. In a study on imidazolo-triazole hydroxamic acid derivatives as potential HDAC2 inhibitors, MD simulations were performed to evaluate the stability of the ligand-receptor complexes. ajchem-a.com Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), solvent accessible surface area (SASA), and the number of hydrogen bonds were analyzed to confirm the stability of the interactions. ajchem-a.com For example, the average RMSD values for the designed complexes were found to be stable throughout the simulation. ajchem-a.com

In another study on 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide, MD simulations were used to identify which atoms have pronounced interactions with water molecules by calculating radial distribution functions. researchgate.netuns.ac.rs Such simulations are vital for understanding how the surrounding solvent environment affects ligand binding and complex stability. The results of MD simulations can reveal whether a ligand remains stably bound in the active site or if it undergoes significant conformational changes, providing a more dynamic picture of the binding event than static docking poses alone. nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. orientjchem.org These methods are used to calculate properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). orientjchem.orgresearchgate.net This information is critical for understanding a molecule's reactivity, stability, and potential interaction sites.

DFT studies on imidazole derivatives have provided significant insights. For example, calculations on 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide were used to investigate its vibrational frequencies, geometrical parameters, and nonlinear optical properties. researchgate.netuns.ac.rs The HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, is frequently calculated. A smaller energy gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) analysis helps to predict where a molecule is likely to interact with others. orientjchem.org For imidazole derivatives, MEP maps can identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), which is crucial for understanding binding interactions with protein targets. researchgate.netresearchgate.net

Table 2: Quantum Chemical Parameters for an Imidazole Analog

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6.12 eV | Electron-donating ability | researchgate.net |

| LUMO Energy | -2.05 eV | Electron-accepting ability | researchgate.net |

| Energy Gap (ΔE) | 4.07 eV | Chemical reactivity and stability | researchgate.net |

| Chemical Hardness | 2.035 eV | Resistance to change in electron configuration | researchgate.net |

| Electronegativity | 4.085 eV | Power to attract electrons | researchgate.net |

Data for 4'-(2-(4-chlorophenyl)-1H-phenanthro[9,10-d]-imidazol-1-yl)-[1,1'-biphenyl]-4-amine.

In Silico Screening and Lead Optimization Strategies

In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach accelerates the drug discovery process by prioritizing a smaller number of promising candidates for experimental testing. nih.gov Once a "hit" or lead compound is identified, computational strategies are employed to optimize its structure to improve properties like binding affinity, selectivity, and pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion). mdpi.com

For imidazole-based compounds, in silico screening has been effectively used to discover novel inhibitors for various enzymes. A study on 2,4,5-trisubstituted imidazole derivatives used in silico methods alongside in vitro assays to identify potential inhibitors of xanthine (B1682287) oxidase and acetylcholinesterase. mdpi.com Such studies often involve creating a virtual library of analogs and docking them into the target protein's active site to predict their binding affinities.

Lead optimization often involves iterative cycles of computational design and experimental validation. For instance, if a lead compound shows good activity but poor solubility, computational tools can be used to suggest modifications to its structure to enhance solubility without compromising its binding affinity. The analysis of SAR through techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) can guide these modifications by building a computational model that correlates the chemical structures of compounds with their biological activities. This allows for the prediction of the activity of new, unsynthesized analogs, thereby streamlining the optimization process. nih.gov

Q & A

Basic: What is the recommended synthetic route for 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole, and how can its purity be ensured?

Methodological Answer:

The synthesis typically involves alkylation of 1H-imidazole with a 4-(4-iodophenoxy)butyl halide (e.g., bromide or chloride) under basic conditions. A common approach includes:

- Reagents: 1H-imidazole, 4-(4-iodophenoxy)butyl bromide, potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base.

- Conditions: Reaction in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours under inert atmosphere .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Purity Validation: Confirm via HPLC (≥95% purity), ¹H/¹³C NMR (e.g., imidazole protons at δ 6.8–7.5 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR:

- Imidazole protons: δ 6.9–7.3 ppm (split into two doublets for H-2 and H-4/5).

- Butyl chain: δ 1.6–1.8 ppm (CH₂), δ 3.9–4.1 ppm (OCH₂).

- Aromatic protons (4-iodophenoxy): δ 6.7–7.1 ppm .

- IR Spectroscopy: C-N stretch (~1600 cm⁻¹), C-O-C ether linkage (~1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 399 (M+H⁺) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Methodological Answer:

Contradictions may arise from impurities, tautomerism, or dynamic effects. Strategies include:

- Repeat Experiments: Ensure reaction conditions (e.g., dryness, inert atmosphere) to exclude side products .

- Variable Temperature NMR: Detect tautomeric shifts or conformational mobility (e.g., imidazole ring puckering) .

- 2D NMR (COSY, HSQC): Assign overlapping signals; confirm coupling between imidazole and butyl protons .

- X-ray Crystallography: Resolve ambiguities by determining the solid-state structure (e.g., CCDC deposition) .

Advanced: What strategies optimize regioselective functionalization of the imidazole ring for targeted bioactivity?

Methodological Answer:

- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) to protect the imidazole N-1 position, enabling selective alkylation at N-3 .

- Cross-Coupling Reactions: Employ Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at C-2 or C-4 positions .

- Electrophilic Substitution: Halogenate the imidazole ring (e.g., iodination at C-2) using N-iodosuccinimide (NIS) in acetic acid .

Advanced: How can computational methods predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- In Silico Tools:

- SwissADME: Predict logP (lipophilicity; ~3.5 for this compound), solubility (LogS ≈ -4.2), and bioavailability .

- Molecular Dynamics (MD): Simulate membrane permeability (e.g., blood-brain barrier penetration) using GROMACS .

- Docking Studies (AutoDock Vina): Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .

- Validation: Compare predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Advanced: What crystallographic techniques elucidate the compound’s solid-state behavior?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD):

- Conditions: Grow crystals via slow evaporation (solvent: chloroform/methanol).

- Key Metrics: Bond lengths (C-I: ~2.09 Å), torsion angles (imidazole-butyl-aryl dihedral angles ~60–80°) .

- Powder XRD: Monitor polymorphic transitions under varying humidity/temperature .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C) .

Table 1: Hypothetical Spectral Data for 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (s, 1H, H-2), δ 6.85 (d, 2H, Ar-H), δ 4.05 (t, 2H, OCH₂), δ 1.75 (m, 4H, CH₂) | |

| ESI-MS | m/z 399.1 (M+H⁺), 421.0 (M+Na⁺) | |

| IR (KBr) | 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C) |

Basic: How can researchers mitigate solubility challenges during in vitro assays?

Methodological Answer:

- Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- pH Adjustment: Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound exhibits basicity .

- Surfactants: Add Tween-80 (0.1% w/v) to aqueous media for cell-based assays .

Advanced: What mechanistic studies validate the compound’s role as a kinase inhibitor?

Methodological Answer:

- Enzyme Assays: Measure IC₅₀ against target kinases (e.g., EGFR, PI3K) using ADP-Glo™ Kinase Assay .

- Western Blotting: Confirm downstream signaling modulation (e.g., phosphorylated Akt reduction) in cancer cell lines .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.